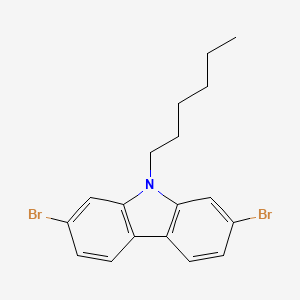
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Overview
Description
Scientific Research Applications
Photophysical Properties
A novel luminescent compound related to 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene, 9-bromo-10-naphthalen-2-yl-anthracene (BNA), has been synthesized and characterized. This compound exhibits blue and blue-violet light emission, with the emission spectra showing a significant solvent effect. This change in emission intensity and shift with varying solvent polarity demonstrates the compound's potential in applications requiring solvent-sensitive photophysical properties (Guo, Jin, & Liu, 2007).
Electroluminescent Device Applications
Research on phenanthroimidazole derivatives containing anthracene or pyrene units has shown promising results in electroluminescent device applications. These novel blue-emissive materials, which include a derivative of 9-(naphthalen-2-yl)anthracene, have demonstrated high luminescence efficiency and excellent stability, making them suitable for use in electroluminescent devices. Their electroluminescent properties have been further enhanced by doping with specific materials (Zhuang et al., 2014).
OLED Efficiency Enhancement
In the context of Organic Light Emitting Diodes (OLEDs), anthracene cored molecules including derivatives of this compound have been synthesized for use as efficiency enhancement layers (EEL). These molecules have significantly increased the external quantum efficiency of blue devices, demonstrating their utility in improving OLED performance (Lim et al., 2019).
Optoelectronic Properties
The synthesis of novel 9,10-di(naphthalen-2-yl)anthracene derivatives has been undertaken to explore potential materials for OLEDs. These derivatives exhibit properties that make them suitable for use in optoelectronic applications, particularly as blue emitters in OLEDs (Xiang et al., 2016).
Properties
IUPAC Name |
9-naphthalen-1-yl-10-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-2-12-25-22-26(21-20-23(25)10-1)33-29-15-5-7-17-31(29)34(32-18-8-6-16-30(32)33)28-19-9-13-24-11-3-4-14-27(24)28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIALRIWXGBQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628736 | |
| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855828-36-3 | |
| Record name | 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



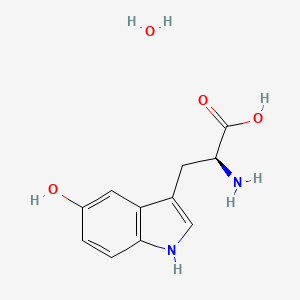
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
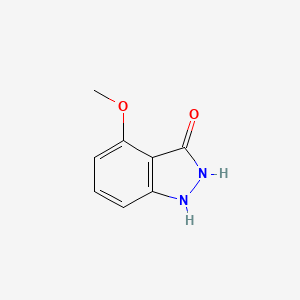
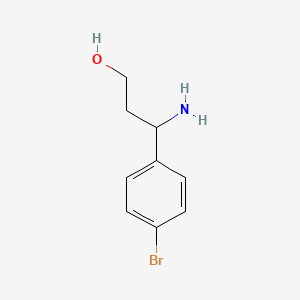

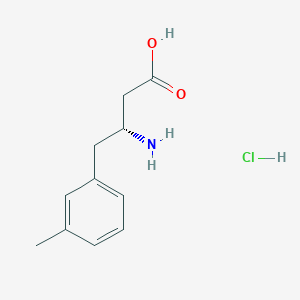

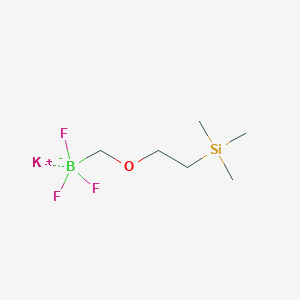
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)



